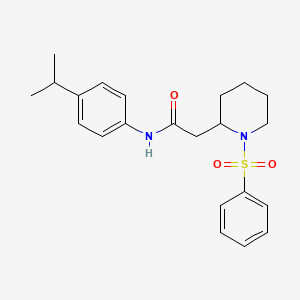
N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide, is the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
This compound acts as a dual inhibitor for ALK and ROS1 . It binds to these kinases, inhibiting their activity and thus preventing the downstream signaling pathways that lead to cell proliferation and survival . The exact binding interface of this compound with its targets is unique compared to other inhibitors .
Biochemical Pathways
The inhibition of ALK and ROS1 disrupts several downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are crucial for cell growth, survival, and differentiation. By inhibiting these pathways, the compound can effectively suppress tumor growth .
Result of Action
The result of the compound’s action is the suppression of tumor growth. By inhibiting the activity of ALK and ROS1, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival . This leads to the suppression of tumor growth .
Actividad Biológica
N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 394.51 g/mol
- Chemical Structure :
N 4 isopropylphenyl 2 1 phenylsulfonyl piperidin 2 yl acetamide
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar compounds, particularly those containing piperidine and phenylsulfonamide moieties. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and tested for anticonvulsant activity in animal models. These studies demonstrated varying degrees of efficacy, with some compounds showing significant protection against seizures in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of these compounds often correlates with their lipophilicity. A study indicated that more lipophilic compounds exhibited delayed onset but prolonged anticonvulsant effects compared to less lipophilic counterparts . This suggests that the distribution characteristics of this compound could influence its pharmacological profile.
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of N-phenylacetamide derivatives found that certain compounds provided effective seizure protection in rodent models. The most effective compound showed a significant reduction in seizure frequency and severity when administered at specific dosages. This highlights the therapeutic potential of structurally similar compounds to this compound .
Case Study 2: RET Kinase Inhibition
Research on benzamide derivatives indicated that some compounds significantly inhibited RET kinase activity, leading to reduced cell proliferation in cancer models. The promising results from these studies suggest that further exploration of this compound could yield valuable insights into its potential as an antitumor agent .
Data Summary Table
| Biological Activity | Compound | Dosage | Efficacy |
|---|---|---|---|
| Anticonvulsant | Similar Derivative | 100 mg/kg | Significant seizure protection |
| Antitumor | Benzamide Derivative | Varies | Moderate to high RET kinase inhibition |
Propiedades
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(2)18-11-13-19(14-12-18)23-22(25)16-20-8-6-7-15-24(20)28(26,27)21-9-4-3-5-10-21/h3-5,9-14,17,20H,6-8,15-16H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVULDLQMKHRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














